Cas no 160333-27-7 ((7aR,8R,8aR,11S,11aS)-8-ethyl-11-methyl-2-((2S,4S)-4-methyl-5-oxotetrahydrofuran-2-yl)-5,6,7,7a,8,8a,11,11a-octahydroazepino[3,2,1-hi]furo[3,2-e]indol-10(4H)-one)
![(7aR,8R,8aR,11S,11aS)-8-ethyl-11-methyl-2-((2S,4S)-4-methyl-5-oxotetrahydrofuran-2-yl)-5,6,7,7a,8,8a,11,11a-octahydroazepino[3,2,1-hi]furo[3,2-e]indol-10(4H)-one structure](https://es.kuujia.com/scimg/cas/160333-27-7x500.png)
160333-27-7 structure
Nombre del producto:(7aR,8R,8aR,11S,11aS)-8-ethyl-11-methyl-2-((2S,4S)-4-methyl-5-oxotetrahydrofuran-2-yl)-5,6,7,7a,8,8a,11,11a-octahydroazepino[3,2,1-hi]furo[3,2-e]indol-10(4H)-one
(7aR,8R,8aR,11S,11aS)-8-ethyl-11-methyl-2-((2S,4S)-4-methyl-5-oxotetrahydrofuran-2-yl)-5,6,7,7a,8,8a,11,11a-octahydroazepino[3,2,1-hi]furo[3,2-e]indol-10(4H)-one Propiedades químicas y físicas
Nombre e identificación
-
- (7aR,8R,8aR,11S,11aS)-8-ethyl-11-methyl-2-((2S,4S)-4-methyl-5-oxotetrahydrofuran-2-yl)-5,6,7,7a,8,8a,11,11a-octahydroazepino[3,2,1-hi]furo[3,2-e]indol-10(4H)-one
- Bisdehydroneotuberostemonine
- [2(2S,4S),10alpha,11alpha]-1,2,12,13-Tetradehydro-2-(tetrahydro-4-methyl-5-oxo-2-furanyl)stenine
- AKOS022184886
- DA-51190
- 8-Ethyl-11-methyl-2-(4-methyl-5-oxotetrahydrofuran-2-yl)-5,6,7,7a,8,8a,11,11a-octahydroazepino[3,2,1-hi]furo[3,2-e]indol-10(4H)-one
- 160333-27-7
- 10-ethyl-14-methyl-3-(4-methyl-5-oxooxolan-2-yl)-12-oxa-4-azatetracyclo(7.6.1.04,16.011,15)hexadeca-1(16),2-dien-13-one
- Bisdehydro-neotubero-stemonine
- 106861-40-9
- 10-Ethyl-14-methyl-3-(4-methyl-5-oxooxolan-2-yl)-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadeca-1(16),2-dien-13-one
- KGA33327
-
- Renchi: InChI=1S/C22H29NO4/c1-4-13-14-7-5-6-8-23-16(17-9-11(2)21(24)26-17)10-15(19(14)23)18-12(3)22(25)27-20(13)18/h10-14,17-18,20H,4-9H2,1-3H3/t11-,12-,13+,14+,17-,18-,20+/m0/s1
- Clave inchi: RFGMIDHPFYCJDM-HFZBNLGJSA-N
- Sonrisas: CC[C@@H]1[C@H]2CCCCn3c2c(cc3[C@@H]4C[C@@H](C(=O)O4)C)[C@H]5[C@@H]1OC(=O)[C@H]5C
Atributos calculados
- Calidad precisa: 371.21000
- Masa isotópica única: 371.20965841g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 27
- Cuenta de enlace giratorio: 2
- Complejidad: 636
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 7
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 3.1
- Superficie del Polo topológico: 57.5Ų
Propiedades experimentales
- Color / forma: Powder
- Denso: 1.43±0.1 g/cm3 (20 ºC 760 Torr),
- Punto de ebullición: 600.3±55.0 °C at 760 mmHg
- Punto de inflamación: 316.8±31.5 °C
- Disolución: Almost insoluble (0.012 g/l) (25 º C),
- PSA: 57.53000
- Logp: 4.06460
- Presión de vapor: 0.0±1.7 mmHg at 25°C
(7aR,8R,8aR,11S,11aS)-8-ethyl-11-methyl-2-((2S,4S)-4-methyl-5-oxotetrahydrofuran-2-yl)-5,6,7,7a,8,8a,11,11a-octahydroazepino[3,2,1-hi]furo[3,2-e]indol-10(4H)-one Información de Seguridad
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:Store at 4 ℃, better at -4 ℃
(7aR,8R,8aR,11S,11aS)-8-ethyl-11-methyl-2-((2S,4S)-4-methyl-5-oxotetrahydrofuran-2-yl)-5,6,7,7a,8,8a,11,11a-octahydroazepino[3,2,1-hi]furo[3,2-e]indol-10(4H)-one PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN3519-5mg |
Bisdehydroneotuberostemonine |
160333-27-7 | 5mg |
¥ 4510 | 2024-07-20 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B63590-5 mg |
Bisdehydroneotuberostemonine |
160333-27-7 | 5mg |
¥6400.0 | 2022-04-28 | ||
TargetMol Chemicals | TN3519-1 mL * 10 mM (in DMSO) |
Bisdehydroneotuberostemonine |
160333-27-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4610 | 2023-09-15 | |
A2B Chem LLC | AE97317-5mg |
Bisdehydroneotuberostemonine |
160333-27-7 | 5mg |
$802.00 | 2024-04-20 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3519-1 mg |
Bisdehydroneotuberostemonine |
160333-27-7 | 1mg |
¥3235.00 | 2022-04-26 | ||
TargetMol Chemicals | TN3519-1 ml * 10 mm |
Bisdehydroneotuberostemonine |
160333-27-7 | 1 ml * 10 mm |
¥ 4610 | 2024-07-20 | ||
TargetMol Chemicals | TN3519-5 mg |
Bisdehydroneotuberostemonine |
160333-27-7 | 98% | 5mg |
¥ 4,510 | 2023-07-11 |
(7aR,8R,8aR,11S,11aS)-8-ethyl-11-methyl-2-((2S,4S)-4-methyl-5-oxotetrahydrofuran-2-yl)-5,6,7,7a,8,8a,11,11a-octahydroazepino[3,2,1-hi]furo[3,2-e]indol-10(4H)-one Literatura relevante
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335
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4. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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5. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
160333-27-7 ((7aR,8R,8aR,11S,11aS)-8-ethyl-11-methyl-2-((2S,4S)-4-methyl-5-oxotetrahydrofuran-2-yl)-5,6,7,7a,8,8a,11,11a-octahydroazepino[3,2,1-hi]furo[3,2-e]indol-10(4H)-one) Productos relacionados
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Proveedores recomendados
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:160333-27-7)Bisdehydroneotuberostemonine

Pureza:>98%
Cantidad:5mg,10mg ,20mg ,50mg ,100mg,or customized
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